molecular formula C26H25N3O5S B2769327 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898604-50-7

5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2769327
CAS No.: 898604-50-7
M. Wt: 491.56
InChI Key: YLHSHKFYICZIIX-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction followed by amination.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions could target the isoxazole ring or the sulfamoyl group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

    Oxidation Products: May include carboxylic acids or ketones.

    Reduction Products: May include alcohols or amines.

    Substitution Products: May include halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Cell Signaling: Potential use in studying cell signaling pathways.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cell Signaling: Altering cell signaling pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-3-carboxamide: A simpler analog with similar core structure.

    N-(4-(N-ethyl-N-phenylsulfamoyl)phenyl)isoxazole-3-carboxamide: Lacks the ethoxy group.

    5-(4-Methoxyphenyl)isoxazole-3-carboxamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group may enhance the compound’s lipophilicity and biological activity.

    Sulfamoyl Group: The sulfamoyl group may contribute to the compound’s ability to interact with biological targets.

Biological Activity

The compound 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest it may possess various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}S
  • IUPAC Name : this compound

Research indicates that compounds similar to This compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfamoyl group is known for its role in inhibiting certain enzymes, which may contribute to the overall biological activity of the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxazole derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives of 1,2-oxazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that This compound may exhibit similar properties.

Anticancer Properties

Research into oxazole derivatives has also highlighted their potential anticancer effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. This suggests that further investigation into the anticancer activity of This compound could be fruitful.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazole ring enhanced antibacterial activity. Although This compound was not directly tested, its structural similarity to effective compounds suggests potential efficacy.

Study 2: Anticancer Activity

In another study focused on oxazole derivatives, researchers evaluated their cytotoxic effects on human cancer cell lines. The results showed that specific substitutions on the oxazole ring significantly increased cytotoxicity. This highlights a pathway for future research on This compound , particularly regarding its ability to target cancer cells selectively.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Oxazole Derivative AAntimicrobialStaphylococcus aureus
Oxazole Derivative BAnticancerHuman Breast Cancer Cells
Oxazole Derivative CAntimicrobialEscherichia coli
Oxazole Derivative DAnticancerHuman Lung Cancer Cells

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-29(21-8-6-5-7-9-21)35(31,32)23-16-12-20(13-17-23)27-26(30)24-18-25(34-28-24)19-10-14-22(15-11-19)33-4-2/h5-18H,3-4H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSHKFYICZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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